4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a complex organic compound that features a tetrazole ring, a benzoate ester, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium benzoate in the presence of a catalyst such as tri-n-butylamine . Another approach involves the use of 4-chlorotoluene and sodium benzoate under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: For example, oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid using hypochlorite as an oxidant.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic positions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Calcium hypochlorite in acetonitrile with glacial acetic acid.
Substitution: Common reagents include sodium benzoate and 4-chlorobenzyl chloride.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
Oxidation: 4-chlorobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Complex organic molecules with extended carbon chains.
Scientific Research Applications
4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring and chlorobenzyl groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-CHLOROBENZYL 3-[2-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is unique due to the presence of both a tetrazole ring and benzoate ester in its structure. This combination provides distinct chemical properties and potential biological activities that are not found in simpler compounds like 4-chlorobenzyl benzoate or 4-chlorobenzyl chloride.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 3-[2-[(4-chlorophenyl)methyl]tetrazol-5-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-8-4-15(5-9-19)13-28-26-21(25-27-28)17-2-1-3-18(12-17)22(29)30-14-16-6-10-20(24)11-7-16/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHAYMDQASDONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.